6-Bromobenzofuran-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

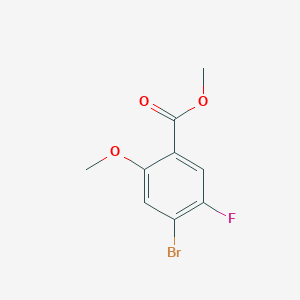

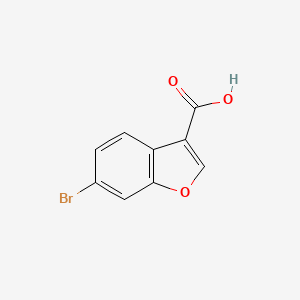

6-Bromobenzofuran-3-carboxylic acid is an organic compound with the molecular formula C9H5BrO3 . It is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .

Synthesis Analysis

Methods for the synthesis of benzofuran-3-carboxylate esters have been described in recent literature . These methods involve heterocyclization leading to derivatives of benzofuran-3-carboxylic esters . The condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling is one of the methods useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a bromine atom at the 6th position and a carboxylic acid group . The molecular weight of this compound is 241.04 .Chemical Reactions Analysis

Benzofuran compounds, including this compound, can undergo various chemical reactions. For instance, they can be produced from the catalytic oxidation of carbohydrates or carbohydrate-derived molecules . They can also undergo deoxygenative borylation reactions .Physical And Chemical Properties Analysis

This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the retrieved papers.科学的研究の応用

Synthesis Techniques and Applications

One-Pot Synthesis of Benzofuran Derivatives

A study demonstrated a convenient one-pot synthesis of 2-arylbenzofuran-3-carboxylic acids via Cu-catalyzed consecutive hydroxylation and aerobic oxidative cycloetherification under microwave conditions. This method offers a cost-effective, mild condition process for synthesizing various 2-arylbenzofuran-3-carboxylic acids, showcasing the utility of 6-Bromobenzofuran-3-carboxylic acid derivatives in organic synthesis (Xu et al., 2015).

Supramolecular Chemistry and Crystal Engineering

Salt and Co-crystal Formation

Research focusing on non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine and carboxylic acid derivatives has enhanced understanding of binding mechanisms. The study prepared anhydrous and hydrated multicomponent organic acid–base adducts, contributing to knowledge in crystal engineering and supramolecular assemblies (Jin et al., 2012).

Structure of Organic Acid–Base Adducts

Another study elaborated on the structure of six anhydrous organic acid–base adducts from 6-bromobenzo[d]thiazol-2-amine with various organic acids. The research unveiled the significance of non-covalent interactions in the formation of supramolecular assemblies, offering insights into the design of new molecular architectures (Jin et al., 2014).

Organic Synthesis and Functionalization

N-Heterocyclic Carbene Catalyzed Functionalization

A study on the enantioselective functionalization of 3-aminobenzofurans at the C2-position using 2-bromoenals as the coupling partner highlighted the versatility of this compound derivatives in synthesizing chiral compounds. The process involves an aza-Claisen rearrangement, demonstrating the compound's potential in asymmetric synthesis (Barik et al., 2020).

Crystallization-Induced Dynamic Resolution

Another significant application is the crystallization-induced dynamic resolution (CIDR) of α-substituted carboxylic acids, showcasing the utility of related compounds in obtaining enantiomerically enriched chiral α-substituted carboxylic acids. This method exemplifies the application of this compound derivatives in the field of chiral chemistry (Kiau et al., 2004).

作用機序

Target of Action

6-Bromobenzofuran-3-carboxylic acid, like other benzofuran compounds, has been shown to have strong biological activities . . These activities suggest that the compound interacts with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inhibition of cell growth in the case of anti-tumor activity, or disruption of viral replication in the case of anti-viral activity .

Biochemical Pathways

These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication .

Pharmacokinetics

Benzofuran derivatives are generally considered to have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, the compound could induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, or inhibit viral replication .

将来の方向性

Benzofuran compounds, including 6-Bromobenzofuran-3-carboxylic acid, have attracted significant interest due to their biological activities and potential applications in many aspects . Future research may focus on the development of new synthesis methods, exploration of their biological activities, and their potential applications as drugs .

生化学分析

Cellular Effects

Benzofuran compounds have been shown to have strong biological activities, including effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzofuran compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

6-bromo-1-benzofuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNPYUMOFOZKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)OC=C2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,6-Dichlorophenyl)sulfonyl]piperazine hydrochloride](/img/structure/B2970151.png)

![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2970159.png)